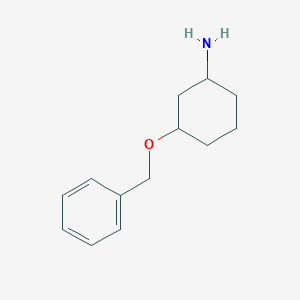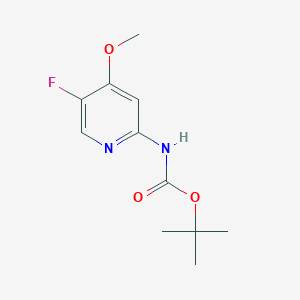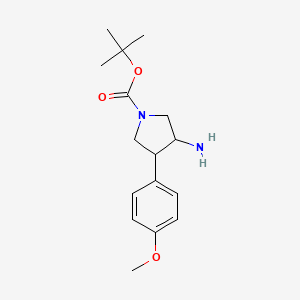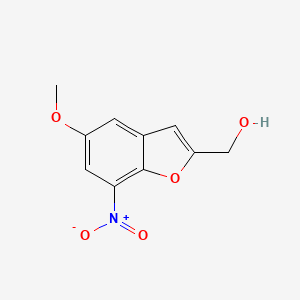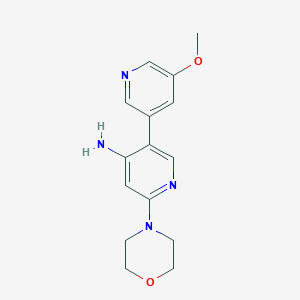
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a morpholine ring attached to another pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and esters in Suzuki-Miyaura coupling reactions . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridin-3-yl derivatives, while reduction of the pyridine rings can produce piperidine derivatives.
Scientific Research Applications
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholine ring.
(5-Methoxypyridin-3-yl)boronic acid: Contains a boronic acid group instead of a morpholine ring.
Uniqueness
5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is unique due to the presence of both methoxy and morpholine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-(5-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-12-6-11(8-17-9-12)13-10-18-15(7-14(13)16)19-2-4-21-5-3-19/h6-10H,2-5H2,1H3,(H2,16,18) |
InChI Key |
IHJVTFYPESYXME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=C2N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


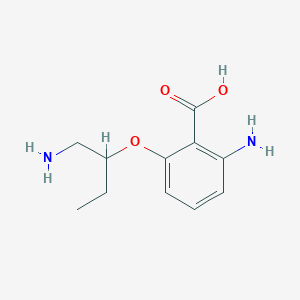

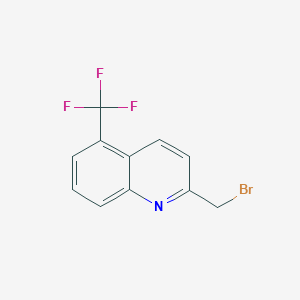
![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
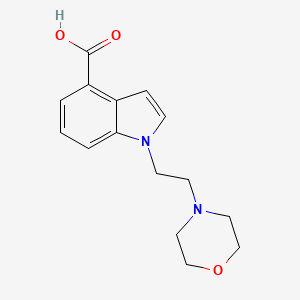
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)

